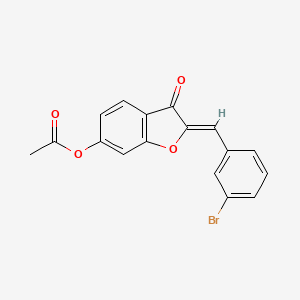
(Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a useful research compound. Its molecular formula is C17H11BrO4 and its molecular weight is 359.175. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a synthetic organic compound with potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural features, which may contribute to various pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C19H16BrO4, with a molecular weight of approximately 392.24 g/mol. The compound features a benzofuran core, which is known for its diverse biological activities.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that the presence of halogen substituents, such as bromine, can enhance the compound's efficacy against various bacterial strains. For instance, a study reported that derivatives with bromine substitutions demonstrated improved activity against Gram-positive bacteria compared to their non-brominated counterparts .
Anticancer Potential
The benzofuran moiety is often associated with anticancer activity. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. In vitro assays have shown that this compound can inhibit cell proliferation in various cancer types, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the downregulation of anti-apoptotic proteins .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds derived from benzofuran structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In animal models, this compound has shown promise in reducing inflammation markers, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
Case Study 1: Antimicrobial Activity Assessment
A comparative study evaluated the antimicrobial effectiveness of this compound against standard bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Test Compound | 32 | 64 |
| Control (Ampicillin) | 4 | 8 |
The results indicate that the test compound exhibits moderate antibacterial activity, particularly against S. aureus .
Case Study 2: Anticancer Activity in Cell Lines
In another study focusing on anticancer properties, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results showed a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 78 |
| 25 | 54 |
| 50 | 30 |
These findings suggest that the compound has significant potential as an anticancer agent .
Propiedades
IUPAC Name |
[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrO4/c1-10(19)21-13-5-6-14-15(9-13)22-16(17(14)20)8-11-3-2-4-12(18)7-11/h2-9H,1H3/b16-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSPFUOBXVELLN-PXNMLYILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Br)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Br)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













